molecular formula C7H11NO3 B14869583 hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one

hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one

Cat. No.: B14869583
M. Wt: 157.17 g/mol
InChI Key: VTENSXGCKZHKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that features a fused ring system containing oxygen and nitrogen atoms. This compound is part of the oxazepine family, which is known for its diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one typically involves cycloaddition reactions. One common method is the cycloaddition of imine compounds with cyclic anhydrides . This reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. Another method involves the use of quinone methide and Morita-Baylis-Hillman carbonate with 1,4-Diazabicyclo[2.2.2]octane as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. These reactors can precisely control reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes for industrial production.

Chemical Reactions Analysis

Types of Reactions

Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the aggregation of heterochromatin protein (HP1γ) by increasing its phosphorylation through the AMPK/mTOR pathway . This interaction can influence various cellular processes, including senescence and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4,5,5a,6,8,8a-hexahydrofuro[3,4-f][1,4]oxazepin-3-one

InChI

InChI=1S/C7H11NO3/c9-7-4-11-6-3-10-2-5(6)1-8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

VTENSXGCKZHKFM-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2OCC(=O)N1

Origin of Product

United States

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